1-(5-Fluoro-[1,1'-biphenyl]-3-yl)cyclopropanamine
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Overview
Description
1-(5-Fluoro-[1,1’-biphenyl]-3-yl)cyclopropanamine is an organic compound with a unique structure that combines a cyclopropane ring with a biphenyl group substituted with a fluorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the diazotisation of aniline derivatives with isopropyl nitrite, followed by a coupling reaction with benzene derivatives in the presence of copper chloride as a catalyst . This method offers mild conditions and good yields.
Industrial Production Methods: For industrial production, the synthesis can be scaled up by optimizing reaction conditions such as temperature, pressure, and catalyst concentration. The use of continuous flow reactors can also enhance the efficiency and safety of the process.
Chemical Reactions Analysis
Types of Reactions: 1-(5-Fluoro-[1,1’-biphenyl]-3-yl)cyclopropanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorine-substituted position.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethylformamide.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted biphenyl derivatives.
Scientific Research Applications
1-(5-Fluoro-[1,1’-biphenyl]-3-yl)cyclopropanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(5-Fluoro-[1,1’-biphenyl]-3-yl)cyclopropanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation .
Comparison with Similar Compounds
1-(5-Fluoropyridin-2-yl)cyclopropanamine: Similar structure but with a pyridine ring instead of a biphenyl group.
2-(2’-Fluoro-[1,1’-biphenyl]-4-yl)propanoic acid: Another fluorinated biphenyl compound with different functional groups.
Uniqueness: 1-(5-Fluoro-[1,1’-biphenyl]-3-yl)cyclopropanamine is unique due to its combination of a cyclopropane ring and a fluorinated biphenyl group, which imparts specific chemical and biological properties not found in other similar compounds.
Properties
Molecular Formula |
C15H14FN |
---|---|
Molecular Weight |
227.28 g/mol |
IUPAC Name |
1-(3-fluoro-5-phenylphenyl)cyclopropan-1-amine |
InChI |
InChI=1S/C15H14FN/c16-14-9-12(11-4-2-1-3-5-11)8-13(10-14)15(17)6-7-15/h1-5,8-10H,6-7,17H2 |
InChI Key |
WTQRDWARVLGGLP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C2=CC(=CC(=C2)C3=CC=CC=C3)F)N |
Origin of Product |
United States |
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